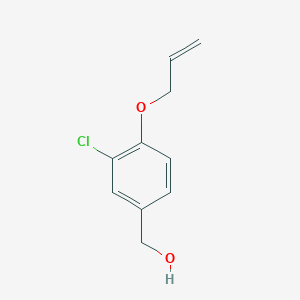
Carbanide;ethane;nickel(3+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbanide;ethane;nickel(3+) is a complex organometallic compound that features a nickel ion in a +3 oxidation state coordinated with carbanide and ethane ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of carbanide;ethane;nickel(3+) typically involves the reaction of nickel(II) precursors with ethane and carbanide sources under controlled conditions. One common method is the vapor deposition technique, where nickel(II) acetylacetonate is used as the nickel precursor. The reaction is carried out in a one-tube vapor deposition setup, which allows for the precise control of nickel content and deposition conditions .
Industrial Production Methods
Industrial production of carbanide;ethane;nickel(3+) may involve large-scale vapor deposition or other solution-based methods such as wetness impregnation, precipitation, sol-gel, and ion-exchange techniques. These methods allow for the efficient production of nickel-based catalysts with high purity and controlled properties .
Análisis De Reacciones Químicas
Types of Reactions
Carbanide;ethane;nickel(3+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states, often involving the formation of nickel(IV) species.
Reduction: Reduction reactions can convert nickel(3+) to lower oxidation states, such as nickel(II) or nickel(0).
Substitution: Ligand substitution reactions can occur, where the carbanide or ethane ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(IV) complexes, while reduction may produce nickel(II) or nickel(0) species. Substitution reactions can result in a variety of nickel complexes with different ligands .
Aplicaciones Científicas De Investigación
Carbanide;ethane;nickel(3+) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, such as cross-coupling and hydrogenation reactions.
Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and metalloprotein studies.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent in certain medical conditions.
Industry: Utilized in the production of high-performance materials, including polymers and nanocomposites, due to its unique electronic and catalytic properties
Mecanismo De Acción
The mechanism by which carbanide;ethane;nickel(3+) exerts its effects involves the interaction of the nickel ion with various molecular targets. The nickel ion can undergo redox reactions, facilitating electron transfer processes. Additionally, the carbanide and ethane ligands can participate in coordination chemistry, influencing the reactivity and stability of the compound. The specific pathways involved depend on the particular application and reaction conditions .
Comparación Con Compuestos Similares
Carbanide;ethane;nickel(3+) can be compared with other similar compounds, such as nickel(II) and nickel(IV) complexes. While nickel(II) complexes are more common and stable, nickel(3+) complexes like carbanide;ethane;nickel(3+) offer unique reactivity and catalytic properties. Similar compounds include:
- Nickel(II) acetylacetonate
- Nickel(IV) oxide
- Nickel(II) chloride
Propiedades
Número CAS |
200192-30-9 |
|---|---|
Fórmula molecular |
C3H8Ni+ |
Peso molecular |
102.79 g/mol |
Nombre IUPAC |
carbanide;ethane;nickel(3+) |
InChI |
InChI=1S/C2H5.CH3.Ni/c1-2;;/h1H2,2H3;1H3;/q2*-1;+3 |
Clave InChI |
VHUAGJNLQXBOOT-UHFFFAOYSA-N |
SMILES canónico |
[CH3-].C[CH2-].[Ni+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[4-(Pyren-1-yl)butanoyl]oxy}propane-1,2-diyl dioctadecanoate](/img/structure/B12561137.png)

![3-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2-sulfonic acid](/img/structure/B12561158.png)


![3-[Methyl(3-phenoxypropyl)amino]propane-1-thiol](/img/structure/B12561179.png)

![[4-[alpha-(4-Hydroxyphenyl)phenethyl]phenoxy]acetic acid](/img/structure/B12561189.png)
![4H-1,3-Dioxin-4-one, 6-[(2R)-2-hydroxy-2-phenylethyl]-2,2-dimethyl-](/img/structure/B12561197.png)
![1H-1,2,4-Triazole, 3,3'-[1,3-propanediylbis(thio)]bis[5-phenyl-](/img/structure/B12561212.png)



